molecular formula C30H45NO2 B14376229 N-Hexadecyl-4-methoxy-N-phenylbenzamide CAS No. 90097-42-0

N-Hexadecyl-4-methoxy-N-phenylbenzamide

Cat. No.: B14376229
CAS No.: 90097-42-0
M. Wt: 451.7 g/mol
InChI Key: JFMWAYPKZREJLX-UHFFFAOYSA-N
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Description

N-Hexadecyl-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl core, an N-phenyl group, and a long hexadecyl (C₁₆) alkyl chain attached to the nitrogen atom. Benzamide derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, agrochemicals, and pharmaceuticals . The hexadecyl chain suggests enhanced lipophilicity, which may influence solubility, membrane permeability, and bioactivity compared to shorter-chain analogs.

Properties

CAS No.

90097-42-0

Molecular Formula

C30H45NO2

Molecular Weight

451.7 g/mol

IUPAC Name

N-hexadecyl-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C30H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-31(28-20-17-16-18-21-28)30(32)27-22-24-29(33-2)25-23-27/h16-18,20-25H,3-15,19,26H2,1-2H3

InChI Key

JFMWAYPKZREJLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with hexadecylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.

    Amidation: The ester is then reacted with hexadecylamine to form N-hexadecyl-4-methoxybenzamide.

    Substitution: Finally, the benzamide is reacted with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of N-hexadecyl-4-methoxybenzylamine or N-hexadecyl-4-methoxybenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

N-Hexadecyl-4-methoxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexadecyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure can be compared to other benzamides in the evidence:

Compound Name Substituents Molecular Formula Key Features Reference
N-Hexadecyl-4-methoxy-N-phenylbenzamide N-phenyl, 4-methoxy, C₁₆ alkyl chain C₃₆H₄₇NO₂ Long alkyl chain enhances lipophilicity; dual N-aryl substitution. Inferred
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl, 2-methoxy, 4-methyl C₁₅H₁₄ClNO₂ Electron-withdrawing Cl and methyl groups; moderate hydrophobicity.
N-cyclohexylbenzamide N-cyclohexyl C₁₃H₁₇NO Cyclohexyl group provides conformational rigidity.
N-(4-acetylphenyl)-4-methoxybenzamide 4-acetylphenyl, 4-methoxy C₁₆H₁₅NO₃ Acetyl group introduces electron-withdrawing effects; potential H-bonding.

Key Observations :

  • The hexadecyl chain in the target compound distinguishes it from most analogs, which feature shorter alkyl or aryl groups. This chain likely increases its logP value significantly, impacting solubility and bioavailability.
  • The 4-methoxy group is common in benzamides (e.g., ), contributing to electronic effects on the aromatic ring.

Physicochemical Properties

Solubility and Lipophilicity

  • This compound : Predicted to be highly lipophilic due to the C₁₆ chain, with poor aqueous solubility. Similar long-chain compounds (e.g., 4-N-Hexylbenzylamine in ) exhibit low polarity and preferential solubility in organic solvents.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Moderate lipophilicity (Cl and methyl groups balance polarity) .
  • N-cyclohexylbenzamide: Intermediate solubility due to cyclohexyl’s nonpolar nature .

Thermal Properties

  • Long alkyl chains (e.g., C₁₆) typically lower melting points compared to rigid aromatic analogs. For example, N-(4-acetylphenyl)-4-methoxybenzamide likely has a higher melting point due to strong intermolecular H-bonding.

Spectral Data Comparison

  • IR Spectroscopy :

    • C=O Stretch : Expected at ~1660–1680 cm⁻¹, consistent with benzamides in .
    • Methoxy Group : ν(C-O) at ~1240–1270 cm⁻¹, as observed in .
    • N-H Absence : Unlike hydrazinecarbothioamides in , the target compound lacks NH groups due to N-alkyl/N-aryl substitution.
  • NMR Spectroscopy :

    • Aromatic Protons : 4-methoxy substitution would deshield adjacent protons, similar to .
    • Hexadecyl Chain : A singlet for terminal CH₃ and multiplet for CH₂ groups, analogous to alkylamines in .

Potential Bioactivity

  • Agrochemicals : Benzamides like diflufenican () are herbicides; the hexadecyl chain in the target compound may enhance membrane penetration.
  • Pharmaceuticals : Hydroxamic acids () and triazoles () show antioxidant and antimicrobial activity; structural similarities suggest possible bioactivity.

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